6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine
Description
6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with pyridine rings, making it an interesting subject for chemical and biological research.
Properties
Molecular Formula |
C21H20N4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]pyridin-2-amine |
InChI |
InChI=1S/C21H20N4/c1-14-8-7-12-19(23-14)25-21(18-11-5-6-13-22-18)20-15(2)24-17-10-4-3-9-16(17)20/h3-13,21,24H,1-2H3,(H,23,25) |
InChI Key |
YSMGXGMEJVBETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling with Pyridine: The indole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted indole and pyridine derivatives.
Scientific Research Applications
6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine include other indole derivatives such as:
1-methyl-1H-indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive molecules.
2-(1H-indol-3-yl)ethanamine: Studied for its potential as a neurotransmitter and its role in biological processes.
N-(1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Investigated for its anticancer properties.
The uniqueness of 6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine lies in its specific combination of indole and pyridine moieties, which confer distinct chemical and biological properties.
Biological Activity
6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the compound's pharmacological properties, including its anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical formula of the compound is , and its structure features a pyridine ring and an indole moiety, which are known for their diverse biological activities. The compound's IUPAC name is (2E)-3-(6-aminopyridin-3-yl)-N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]prop-2-enamide, indicating its complex structure that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various indole-based compounds, including derivatives similar to 6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine. For instance, compounds bearing indole and pyridine functionalities have shown promising results against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells.
Case Study:
A study demonstrated that similar indole derivatives exhibited significant cytotoxicity against Caco-2 cells, with a viability reduction to 39.8% compared to untreated controls (p < 0.001) . This suggests that modifications in the indole structure can enhance anticancer activity.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research indicates that compounds with similar structures have demonstrated activity against a range of microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 1 µg/mL |
| Compound B | E. faecium | 2 µg/mL |
| 6-methyl-N... | Not yet tested | N/A |
The table above illustrates how structurally related compounds have been assessed for their antimicrobial efficacy, indicating that further testing of 6-methyl-N... could yield valuable insights.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, studies on related indole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Research Findings:
A derivative exhibiting a selective COX-2 inhibition with a selectivity index higher than celecoxib was noted . This suggests that the compound may also possess anti-inflammatory properties through similar mechanisms.
Molecular Docking Studies
Molecular docking studies provide insights into how 6-methyl-N... interacts at the molecular level with various biological targets. Such studies can predict binding affinities and elucidate mechanisms of action.
Example Findings:
Docking simulations indicated strong binding interactions with targets involved in cancer progression, supporting the observed anticancer activity . Further exploration of these interactions could lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
